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molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No. B1365105
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673905B2

Procedure details

The starting materials are either commercially available or can be synthesized by methods known in the art. Compounds of formula Ia where X is N can be synthesized starting from the known 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Lumma, Jr., W. C.; Randall, W. C.; Cresson, E. L.; Huff, J. R.; Hartman, R. D.; Lyon, T. F. J. Med. Chem. 1983, 26, 357-363. Meurer, L. C.; Tolman, R. L.; Chapin, E. W.; Saperstein, R.; Vicario, P. P.; Zrada, M. M.; MacCoss, M. J. Med. Chem. 1992, 35, 3845-3857. In accordance to Scheme 1 below, 2-amino-3-chloropyrazine (1) can be reacted with 2-bromo-1,1-dimethoxy-ethane (2) to give 8-chloro-imidazo[1,2-a]pyrazine (3) which can be brominated to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Compound 4 can be reacted with an appropriate amine (HNR1R2) either in excess or in the presence of another base, such as diisopropyl ethyl amine, in an appropriate solvent, such as ethanol or butanol, between room temperature to reflux to give compound 5. Compound 5 can than be condensed with 2-methylsulfanyl-4-tributylstannanyl-pyrimidine (6) in the presence of a suitable palladium catalyst to give intermediate 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([Cl:11])[C:5]2=[N:4][CH:3]=1.NC1C(Cl)=NC=CN=1.BrCC(OC)OC>>[Cl:11][C:10]1[C:5]2[N:6]([CH:2]=[CH:3][N:4]=2)[CH:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be synthesized by methods
CUSTOM
Type
CUSTOM
Details
can be synthesized

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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